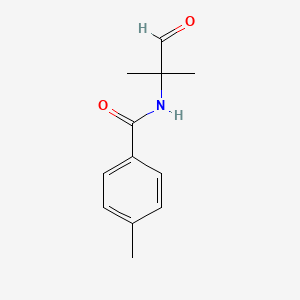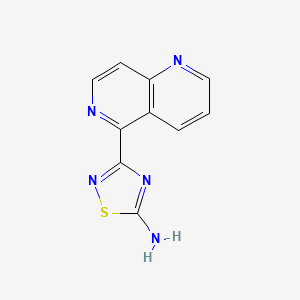
Aspartylvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a metabolite that plays a role in various biological processes and is of interest in both scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Aspartylvaline can be synthesized through peptide bond formation between aspartic acid and valine. This typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to activate the carboxyl group of aspartic acid, facilitating its reaction with the amino group of valine .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide under controlled conditions. This method is advantageous due to its specificity and efficiency .
化学反応の分析
Types of Reactions: Aspartylvaline can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent amino acids, aspartic acid and valine.
Oxidation and Reduction: Modifications of the amino acid side chains.
Substitution Reactions: Replacement of functional groups on the amino acid residues.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Hydrolysis: Aspartic acid and valine.
Oxidation and Reduction: Modified amino acids with altered functional groups.
科学的研究の応用
Aspartylvaline has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in metabolic pathways and as a building block in protein synthesis.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques
作用機序
Aspartylvaline exerts its effects primarily through its incorporation into proteins and peptides. It interacts with various molecular targets, including enzymes and receptors, influencing metabolic pathways and cellular functions. The specific mechanism involves peptide bond formation and subsequent interactions with biological molecules .
類似化合物との比較
Aspartylphenylalanine: Another dipeptide with similar properties but different amino acid composition.
Aspartylglycine: A simpler dipeptide with glycine instead of valine.
Aspartylleucine: Contains leucine, offering different hydrophobic interactions.
Uniqueness: Aspartylvaline is unique due to its specific combination of aspartic acid and valine, which imparts distinct structural and functional properties. Its role as a metabolite and its involvement in various biological processes highlight its importance in scientific research .
特性
IUPAC Name |
2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKYMGGYUFOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Aspartyl-Valine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

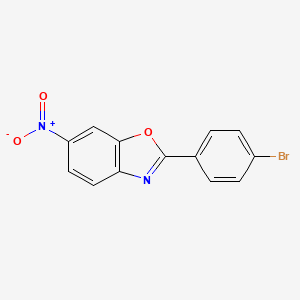
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)

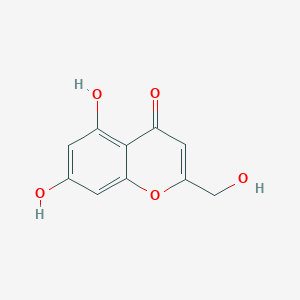

![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

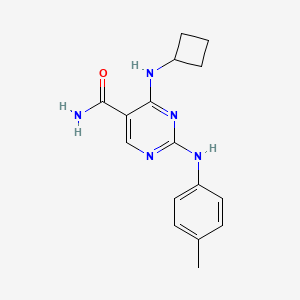
![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)
